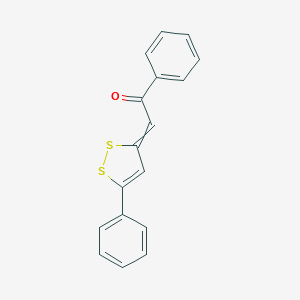
1-Phenyl-2-(5-phenyl-3H-1,2-dithiol-3-ylidene)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(5-phenyl-3H-1,2-dithiol-3-ylidene)ethanone, also known as benzylideneacetophenone-phenyldithiocarbamate (BPDTC), is a compound that has been widely used in scientific research. It is a yellow crystalline powder, and its chemical formula is C22H16S2. BPDTC has been found to have several applications in the field of chemistry, biology, and medicine.
作用机制
BPDTC has been found to act as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. BPDTC has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
BPDTC has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. BPDTC has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPDTC has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
BPDTC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to be non-toxic and has a low risk of side effects. However, one limitation of BPDTC is that its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
未来方向
There are several future directions for research on BPDTC. One area of interest is the development of metal complexes of BPDTC for use in catalysis and material science. Another area of interest is the investigation of the neuroprotective effects of BPDTC in animal models of neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms of action of BPDTC and its potential applications in the treatment of cancer and other diseases.
合成方法
BPDTC can be synthesized by the reaction of 1-Phenyl-2-(5-phenyl-3H-1,2-dithiol-3-ylidene)ethanonecetophenone with phenyldithiocarbamate. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization.
科学研究应用
BPDTC has been used in various scientific research studies. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. BPDTC has been used as a ligand in the synthesis of metal complexes, which have been found to have potential applications in catalysis and material science.
属性
CAS 编号 |
1033-62-1 |
|---|---|
分子式 |
C17H12OS2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
1-phenyl-2-(5-phenyldithiol-3-ylidene)ethanone |
InChI |
InChI=1S/C17H12OS2/c18-16(13-7-3-1-4-8-13)11-15-12-17(20-19-15)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
HHFKOPFIDAPHDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
同义词 |
1-Phenyl-2-(5-phenyl-3H-1,2-dithiol-3-ylidene)ethanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



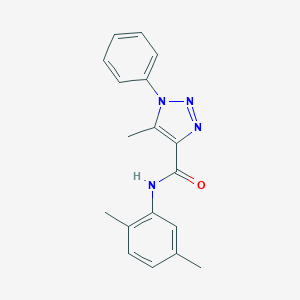
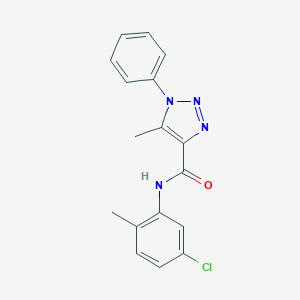
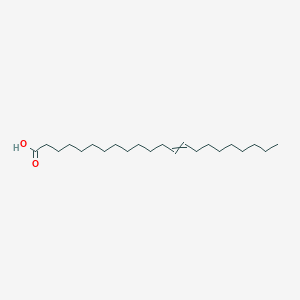
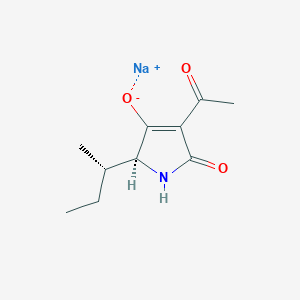
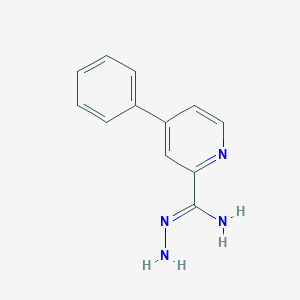

![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

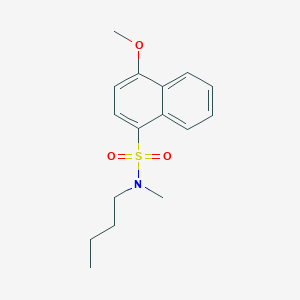
![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)
